Tacamonine

説明

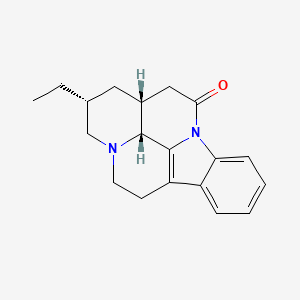

Structure

2D Structure

3D Structure

特性

分子式 |

C19H22N2O |

|---|---|

分子量 |

294.4 g/mol |

IUPAC名 |

(13R,15R,19R)-13-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |

InChI |

InChI=1S/C19H22N2O/c1-2-12-9-13-10-17(22)21-16-6-4-3-5-14(16)15-7-8-20(11-12)18(13)19(15)21/h3-6,12-13,18H,2,7-11H2,1H3/t12-,13-,18-/m1/s1 |

InChIキー |

YXXIRYIEQNZFNH-SNUQEOBHSA-N |

異性体SMILES |

CC[C@@H]1C[C@@H]2CC(=O)N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5 |

正規SMILES |

CCC1CC2CC(=O)N3C4=CC=CC=C4C5=C3C2N(C1)CC5 |

同義語 |

tacamonine |

製品の起源 |

United States |

Synthetic Methodologies and Strategies

Racemic Total Syntheses

The preparation of racemic Tacamonine has been accomplished through several strategic approaches, each employing different key reactions to assemble the pentacyclic core.

Intramolecular Double Michael Reaction Approaches

A concise synthesis of (±)-Tacamonine has been developed utilizing an intramolecular double Michael reaction as the key step. This strategy involves the reaction of an unsaturated amide, which through a cascade reaction, efficiently constructs the polycyclic skeleton of the target molecule. researchgate.netresearchgate.net The application of an aza double Michael reaction has been instrumental in the formal synthesis of (±)-Tacamonine, demonstrating the utility of this method for creating functionalized piperidin-2-ones from α,β-unsaturated amides, which serve as crucial synthons for the piperidine (B6355638) nucleus. researchgate.net

| Key Reaction | Starting Material Type | Resulting Core | Reference |

| Intramolecular Double Michael Reaction | Unsaturated amide | Indolo[2,3-a]quinolizidine | researchgate.net |

| Aza Double Michael Reaction | α,β-Unsaturated amides | Functionalized piperidin-2-one | researchgate.net |

Mannich Reaction-Based Strategies

A notable synthesis of (±)-Tacamonine has been achieved with a Mannich reaction as a pivotal step. researchgate.netnycu.edu.tw This approach commences from cyclohexanone-4-carboxylic acid ethyleneacetal, which is elaborated into a substituted tetrahydro-β-carboline intermediate. nycu.edu.tw This intermediate then undergoes a Mannich reaction to forge a bridged ring system. researchgate.netnycu.edu.tw This bridged structure contains the latent components of the quinolizidine (B1214090) portion of this compound. researchgate.netnycu.edu.tw The final steps of this synthesis involve fragmentation of the bridged system followed by a Grignard reaction to complete the total synthesis. researchgate.netnycu.edu.tw

The Mannich reaction, a three-component condensation, is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of this compound synthesis, it provides an effective means to introduce the necessary nitrogen-containing ring system.

Synthesis via Dinitrile Intermediates

Within certain synthetic routes to (±)-Tacamonine, dinitrile or related intermediates play a crucial role. For instance, in a fragmentation reaction following a Mannich-based strategy, an aldehyde-nitrile intermediate is generated. nycu.edu.tw This intermediate is key to the subsequent elaboration of the molecular framework. The aldehyde function of this intermediate is subjected to a Grignard reaction with methylmagnesium chloride. nycu.edu.tw Following this, a dehydration step and subsequent hydrogenation lead to the desired carbon skeleton, which is then taken forward to complete the synthesis. nycu.edu.tw

| Intermediate Type | Key Transformations | Purpose | Reference |

| Aldehyde-nitrile | Grignard reaction, Dehydration, Hydrogenation | Elaboration of the side chain and completion of the carbon framework | nycu.edu.tw |

Development of the D-ring Component from Substituted Pyridines

The construction of the D-ring of the this compound core can be approached through methodologies involving substituted pyridines. While not a direct total synthesis of this compound itself, general methods for the synthesis of substituted pyridines that can serve as precursors are well-established. organic-chemistry.orgresearchgate.netnih.gov These methods, such as the ruthenium-catalyzed cycloisomerization of 3-azadienynes, provide access to a variety of substituted pyridines. organic-chemistry.org These building blocks can then be incorporated into a synthetic sequence to form the D-ring of the quinolizidine system present in this compound.

Asymmetric Total Syntheses

The enantioselective synthesis of this compound has been a significant goal, leading to the development of strategies that can control the stereochemistry of the final molecule.

Stereoselective Radical Cyclization as a Key Step

A highly effective and concise asymmetric synthesis of (+)-Tacamonine has been reported, which features a stereoselective radical cyclization as the central transformation. nih.gov This key step involves the cyclization of a 1-phenylsulfanyl tetrahydro-β-carboline that bears a pendant enoate ester side chain. nih.gov A crucial aspect of this strategy is that a single stereocenter in the side chain directs the formation of two new stereocenters in the product with high diastereoselectivity. nih.gov

The synthesis commences with the preparation of the chiral acid component from a commercially available oxazolidinone auxiliary. This chiral acid is then coupled with dihydro-β-carboline to form the precursor for the radical cyclization. nih.gov The radical cyclization itself is carried out smoothly, yielding the desired cyclized product in high yield and with excellent stereocontrol. nih.gov The final step to afford (+)-Tacamonine is a cyclization that forms the amide bond. nih.gov This synthetic route is notable for being the shortest and most efficient asymmetric synthesis of (+)-Tacamonine to date. nih.gov

| Key Step | Precursor | Stereochemical Control | Outcome | Reference |

| Stereoselective Radical Cyclization | 1-phenylsulfanyl tetrahydro-β-carboline with enoate ester side chain | A single stereocenter in the side chain controls the formation of two new stereocenters | Highly diastereoselective formation of the pentacyclic core of (+)-Tacamonine | nih.gov |

Use of Chiral Auxiliaries (e.g., Oxazolidinone)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. One notable synthesis of (+)-tacamonine utilizes a commercially available oxazolidinone as a chiral auxiliary. chemistryviews.orgwikipedia.org This auxiliary is instrumental in preparing a chiral acid from butyryl chloride and allyl bromide. chemistryviews.org The resulting intermediate is then coupled with dihydro-β-carboline. chemistryviews.org The use of Evans' oxazolidinones is a well-established strategy in asymmetric synthesis, valued for their reliability in inducing chirality. rsc.orgsigmaaldrich.comfigshare.com

Formation of Stereocenters in a Diastereoselective Fashion

Diastereoselective reactions are crucial for creating multiple stereocenters with a defined spatial relationship. In a concise asymmetric synthesis of (+)-tacamonine, a key step involves a stereoselective radical cyclization. nih.govacs.org This reaction proceeds from a 1-phenylsulfanyl tetrahydro-β-carboline intermediate that has a side chain containing an enoate ester. nih.govacs.org Remarkably, a single stereocenter within this side chain directs the formation of two new stereocenters in the product with high diastereoselectivity. nih.govacs.org The reaction smoothly produces the desired cyclization product in high yield, alongside a minor amount of another diastereomer. acs.org

Computational Investigations of Stereoselectivity

To gain a deeper understanding of the factors governing the stereochemical outcome of key reactions, computational studies have been employed. These investigations provide valuable insights into the transition states and reaction pathways, helping to explain the observed stereoselectivity.

In the synthesis of (+)-tacamonine involving a stereoselective radical cyclization, computational analysis was performed to support the experimental results. nih.govacs.org These studies shed light on the factors that influence the stereoselectivity of this crucial cyclization step. nih.govacs.org Similarly, computational results have highlighted the critical role of hydrogen bonding in stabilizing intermediates and influencing different addition reactions during acyl-Pictet-Spengler cyclization cascades used in the synthesis of tacaman alkaloids. researchgate.netnih.gov

Biocatalytic Approaches (e.g., Baeyer-Villiger Oxidation)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to organic synthesis. nih.gov In the context of tacaman alkaloid synthesis, a key biocatalytic step is the Baeyer-Villiger oxidation. researchgate.netwikipedia.org

A stereodivergent total synthesis of tacaman alkaloids features a biocatalytic Baeyer-Villiger oxidation of a cyclohexanone (B45756) derivative. researchgate.netnih.gov This enzymatic reaction is used to produce a seven-membered lactone, thereby establishing the necessary stereochemistry at the C14 position with high yield and excellent enantiomeric excess (99% ee) on a significant scale. researchgate.netnih.gov This enzymatic approach is a cornerstone of a concise and asymmetric synthesis strategy. researchgate.net

Acyl-Pictet-Spengler Type Cyclization Cascades

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of isoquinoline (B145761) and β-carboline alkaloids. nih.govresearchgate.net An acid-triggered, tunable acyl-Pictet-Spengler type cyclization cascade has been developed for the rapid synthesis of both cis- and trans-tetracyclic indoloquinolizidine scaffolds. researchgate.net This cascade reaction is a pivotal step in constructing the core skeleton of the tacaman alkaloids. researchgate.net Computational studies have been instrumental in understanding the mechanism of this cascade, revealing the importance of hydrogen bonding in directing the reaction pathway. researchgate.net

Alternative and Divergent Synthetic Routes to Tacaman Alkaloids and Analogues

The development of alternative and divergent synthetic strategies is crucial for accessing a wider range of tacaman alkaloids and their analogues for further study. rsc.org A stereodivergent total synthesis approach allows for the creation of various stereoisomers from a common intermediate. researchgate.netresearchgate.net

One such strategy employs a biocatalytic Baeyer-Villiger oxidation and an acyl-Pictet-Spengler type cyclization cascade to achieve the asymmetric total syntheses of eight different tacaman alkaloids. researchgate.net Another approach to (+)-tacamonine involves a stereoselective radical cyclization as the key step. nih.govacs.org An efficient total synthesis of (±)-tacamonine has also been achieved through the controlled epimerization of an indolo[2,3-a]quinolizidine derivative. researchgate.net These varied approaches highlight the ingenuity of synthetic chemists in tackling the complexities of alkaloid synthesis.

Data Tables

Table 1: Key Synthetic Reactions in this compound Synthesis

| Reaction Type | Key Features | Reference(s) |

| Stereoselective Radical Cyclization | A single stereocenter directs the formation of two new stereocenters with high diastereoselectivity. | nih.govacs.org |

| Biocatalytic Baeyer-Villiger Oxidation | Establishes the C14 stereocenter with high yield and enantiomeric excess (99% ee). | researchgate.netnih.gov |

| Acyl-Pictet-Spengler Cyclization | Rapidly constructs the core tetracyclic indoloquinolizidine scaffold. | researchgate.net |

Table 2: Comparison of Selected this compound Syntheses

| Target Molecule | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference(s) |

| (+)-Tacamonine | Chiral auxiliary and stereoselective radical cyclization | 10 | 24.5% | chemistryviews.org |

| (±)-Tacamonine | Mannich reaction and fragmentation | Not specified | 3.2% | researchgate.net |

| Tacaman Alkaloids (8 total) | Biocatalysis and stereodivergent synthesis | Not specified | Not specified | researchgate.net |

Biosynthetic Considerations

Proposed Biosynthetic Pathways for Tacaman Alkaloids

The biosynthesis of tacaman alkaloids is believed to follow the general pathway established for monoterpenoid indole (B1671886) alkaloids, originating from the condensation of tryptamine (B22526) and secologanin (B1681713). Tryptamine itself is derived from the decarboxylation of the amino acid tryptophan. The key intermediate for the vast majority of MIAs is strictosidine (B192452), formed through a Pictet-Spengler reaction between tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase.

From strictosidine, the pathway to tacaman alkaloids is thought to involve a series of complex rearrangements and cyclizations. It is widely postulated that the tacaman scaffold, which is closely related to the eburnamine-vincamine skeleton, arises from precursors with an Aspidosperma-type framework, such as tabersonine (B1681870) or vincadifformine.

One prominent hypothesis suggests a biosynthetic relationship where an Aspidosperma alkaloid undergoes an oxidative rearrangement. This proposed transformation involves the epoxidation of the 2,3-double bond of a precursor like vincadifformine. This epoxide intermediate is then thought to undergo a rearrangement, leading to the formation of the eburnamenine (B1235447) scaffold, a core structure of tacaman alkaloids. While this rearrangement has been observed in synthetic chemistry and in certain biological systems under specific conditions, the exact enzymatic control in the biosynthesis of Tacamonine remains to be definitively established.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Compound | Class | Role in Biosynthesis |

|---|---|---|

| Tryptophan | Amino Acid | Primary precursor, provides the indole ring system. |

| Tryptamine | Indoleamine | Formed by decarboxylation of tryptophan; condenses with secologanin. |

| Secologanin | Secoiridoid Monoterpene | Provides the C9/C10 unit of the alkaloid skeleton. |

| Strictosidine | Monoterpenoid Indole Alkaloid | Universal precursor for most MIAs, formed from tryptamine and secologanin. |

Relationship to Tryptophan-Derived Indole Alkaloids

The biosynthesis of this compound is fundamentally dependent on tryptophan, placing it firmly within the large family of tryptophan-derived indole alkaloids. researchgate.net The indole moiety of tryptophan is the core structural component around which the intricate pentacyclic structure of this compound is built.

The initial steps of the pathway are shared with a vast array of other well-known indole alkaloids. The formation of tryptamine from tryptophan is a critical entry point into this diverse metabolic landscape. researchgate.net Subsequently, the condensation with secologanin to form strictosidine marks the commitment to the monoterpenoid indole alkaloid pathway. nih.govnih.govdspacedirect.orgmdpi.com

From strictosidine, the pathways diverge to create the immense structural diversity seen in this class of natural products. The proposed pathway to this compound via an Aspidosperma-type intermediate highlights the fascinating and complex branching that occurs in indole alkaloid biosynthesis. This metabolic branching allows a single precursor, strictosidine, to be transformed into various skeletal types, including the Corynanthe, Iboga, and Aspidosperma types, from which the tacaman/eburnamine framework is likely derived.

Enzymatic Transformations in Biosynthesis (Hypothetical)

While specific enzymes for the later stages of this compound biosynthesis have not been characterized, the types of reactions required to convert upstream precursors into the tacaman skeleton suggest the involvement of several key enzyme families. These transformations are considered hypothetical but are based on well-understood enzymatic mechanisms in the biosynthesis of other indole alkaloids.

Decarboxylation: The initial conversion of tryptophan to tryptamine is catalyzed by a tryptophan decarboxylase (TDC) . This is a well-characterized enzymatic step in the biosynthesis of numerous indole alkaloids.

Condensation and Cyclization: The formation of strictosidine from tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , which facilitates a stereospecific Pictet-Spengler reaction. Following this, a β-glucosidase (SGD) removes the glucose moiety from strictosidine to yield a reactive aglycone, which is the substrate for subsequent cyclizations. dspacedirect.org

Oxidative Rearrangement: The proposed conversion of an Aspidosperma-type precursor to the eburnamenine skeleton would likely involve cytochrome P450 monooxygenases (CYP450s) . These enzymes are known to catalyze epoxidations and other oxidative reactions that can initiate skeletal rearrangements. vu.nl A CYP450 could be responsible for the formation of the key epoxide intermediate from vincadifformine.

Redox Reactions: The final steps in the formation of this compound from an eburnamenine-type intermediate would likely involve oxidoreductases or dehydrogenases . vu.nl These enzymes would be responsible for adjusting the oxidation state of specific carbons to yield the final lactam structure characteristic of this compound.

Table 2: Hypothetical Enzymatic Steps in this compound Biosynthesis

| Transformation | Precursor | Product | Hypothetical Enzyme Class |

|---|---|---|---|

| Decarboxylation | L-Tryptophan | Tryptamine | Tryptophan Decarboxylase (TDC) |

| Pictet-Spengler Reaction | Tryptamine + Secologanin | Strictosidine | Strictosidine Synthase (STR) |

| Deglycosylation | Strictosidine | Strictosidine Aglycone | β-Glucosidase (SGD) |

| Multiple Steps | Strictosidine Aglycone | Vincadifformine | Various synthases, reductases, and cyclases |

| Epoxidation | Vincadifformine | Vincadifformine-2,3-epoxide | Cytochrome P450 Monooxygenase |

| Skeletal Rearrangement & Cyclization | Vincadifformine-2,3-epoxide | Eburnamenine intermediate | Unknown cyclase/rearrangase |

Preclinical Pharmacological Investigations and Biological Activities Non Human/non Clinical

In Vitro Cellular Studies

In vitro studies have investigated the effects of tacamonine analogues and β-carbolines on various cellular processes, including cell proliferation, apoptosis, enzyme activity, and molecular interactions.

Cytotoxic and Antitumoral Activities of this compound Analogues and β-Carbolines

β-Carboline derivatives, including those structurally related to this compound, have demonstrated cytotoxic and antitumoral activities in various human cancer cell lines. nih.govrjptonline.orgresearchgate.netcrimsonpublishers.comeurekaselect.com These effects are often attributed to their ability to induce DNA damage, inhibit key enzymes, and modulate cellular pathways. nih.govresearchgate.net

Studies have shown that certain β-carboline derivatives exhibit potent cytotoxic activities against a panel of human tumor cell lines. For instance, compound 13r, an isopropyl-substituted β-carboline, displayed remarkable potency with an IC₅₀ value of 4.37 μM in the HCT116 cell line. researchgate.netresearchgate.net This compound also showed favorable selectivity against cancer cells compared to normal keratinocyte cells. researchgate.netresearchgate.net Another β-carboline derivative, compound 8q, demonstrated significant inhibitory activity against PC-3 prostate cancer cells with an IC₅₀ value of 9.86 µM, effectively suppressing both proliferation and migration of these cells. researchgate.net Compound 8q was found to induce cell apoptosis and cause the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase in PC-3 cells. researchgate.net

Further research on novel 1,9-disubstituted β-carbolines revealed that compounds 7b, 7c, 8b, and 8c exhibited potent cytotoxic activities with IC₅₀ values below 20 μM against ten human tumor cell lines. researchgate.net Almost all tested compounds in one study showed interesting cytotoxic activities, particularly against prostate cancer cells (PC-3) with IC₅₀ values in the low micromolar range. researchgate.neteurekaselect.com Compound X was identified as particularly potent against PC-3 cells, with an IC₅₀ value of 8.0 μM. researchgate.neteurekaselect.com

Structure-activity relationship (SAR) studies on β-carboline derivatives have provided insights into the structural features that enhance anticancer activity. For example, SAR analysis of β-carboline-thiazolidinedione hybrids indicated that a benzaldehyde (B42025) substituted with an electron-withdrawing group at the para position on the C1 position of the β-carboline displayed better cytotoxic activity than electron-donating groups. crimsonpublishers.com Compound 40 was found to be highly potent against MDA-MB-231 cells with an IC₅₀ value of 0.97 ± 0.13 μM and was shown to arrest the cell cycle at the subG1 phase. crimsonpublishers.com

β-carboline derivatives have been shown to induce apoptosis. researchgate.netresearchgate.net Flow cytometric assays using Annexin-V/PI dual staining have been employed to measure the induction of apoptosis. researchgate.net Disruption of mitochondrial membrane potential, a key event in apoptosis, has also been observed and assessed using JC staining. researchgate.net

| Compound | Cell Line | IC₅₀ (μM) | Activity | Citation |

| 13r | HCT116 | 4.37 | Cytotoxic, Antitumoral, Selective | researchgate.netresearchgate.net |

| 8q | PC-3 | 9.86 | Inhibits proliferation and migration, Induces apoptosis, ROS accumulation, G0/G1 arrest | researchgate.net |

| 7b, 7c, 8b, 8c | Various | < 20 | Cytotoxic | researchgate.net |

| Compound X | PC-3 | 8.0 | Cytotoxic | researchgate.neteurekaselect.com |

| 40 | MDA-MB-231 | 0.97 ± 0.13 | Cytotoxic, Cell cycle arrest at subG1 phase | crimsonpublishers.com |

Enzyme Inhibition Studies

This compound analogues and β-carbolines have been investigated for their ability to inhibit various enzymes, including topoisomerase IIα and α-glucosidase.

Topoisomerase IIα: β-Carboline derivatives are known to act as inhibitors of topoisomerase IIα (topo IIα), an enzyme crucial for DNA replication and transcription. nih.govresearchgate.netresearchgate.net Inhibition of topo IIα can lead to DNA damage and is a common mechanism for anticancer agents. nih.govresearchgate.netnih.govyoutube.com Assays have confirmed the ability of certain β-carbolines to inhibit topoisomerase IIα in cell lines such as HCT116. researchgate.net Some β-carboline derivatives with substitutions at the C1 or C3 positions have shown topo IIα inhibitory activity. researchgate.net Studies on coumarin-β-carboline hybrids have also explored their potential as topo IIα inhibitors. researchgate.net Molecular docking studies have indicated that certain compounds can bind to the topo IIα DNA cleavage site. researchgate.net

α-Glucosidase: β-Carboline derivatives have also shown potential as α-glucosidase inhibitors. researchgate.net α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can help regulate blood glucose levels. researchgate.netfrontiersin.orgmdpi.com A series of novel sulfonyl hydrazide-based β-carboline derivatives were designed and synthesized, and their α-glucosidase inhibitory activity was evaluated. researchgate.net These compounds exhibited potential α-glucosidase inhibitory activity with IC₅₀ values ranging from 2.12 ± 0.33 to 19.37 ± 1.49 μM. researchgate.net Compound SX29, with a para-phenyl substitution, showed the strongest activity with an IC₅₀ of 2.12 ± 0.33 μM and was identified as a noncompetitive inhibitor. researchgate.net Fluorescence spectra, CD spectra, and molecular docking studies have been conducted to understand the inhibition mechanism of these compounds against α-glucosidase. researchgate.net

| Enzyme | Compound/Class | IC₅₀ (μM) Range | Inhibition Type (if specified) | Citation |

| Topoisomerase IIα | β-Carboline derivatives | Not specified | Inhibition | nih.govresearchgate.netresearchgate.net |

| α-Glucosidase | Sulfonyl hydrazide-based β-carbolines | 2.12–19.37 | Noncompetitive (SX29) | researchgate.net |

Receptor Binding and Modulation

Some tacaman alkaloids, including this compound, have been reported to exhibit biological activities related to receptor modulation. Specifically, they have been associated with activating α-adrenergic receptors. researchgate.net

α-Adrenergic Receptors: Tacaman alkaloids can activate α-adrenergic receptors. researchgate.net This activity is noted as one of the promising biological effects displayed by these compounds. researchgate.net

Molecular Interactions

This compound analogues and β-carbolines have been shown to interact with DNA through intercalation. researchgate.netresearchgate.net DNA intercalation involves the insertion of planar molecules between the base pairs of DNA, which can disrupt DNA structure and function. youtube.com

DNA Intercalation: Assays have confirmed the ability of certain β-carbolines to intercalate with DNA. researchgate.netresearchgate.net This interaction is considered one of the mechanisms contributing to the cytotoxic effects of these compounds, particularly in their role as topo IIα inhibitors. researchgate.net Molecular docking studies have provided insights into the interaction of β-carboline derivatives with DNA, showing interactions with DNA bases and residues at the cleavage site of enzymes like topoisomerase I and IIα. researchgate.net

In Vivo Preclinical Animal Model Studies (Excluding Human Clinical Trials)

Preclinical in vivo studies in animal models have been conducted to investigate the physiological effects of β-carboline derivatives.

Investigation of Physiological Effects

Certain tacaman alkaloids, including this compound, have been investigated for their physiological effects in animal models.

Blood Flow Augmentation: Tacaman alkaloids have been shown to augment blood flow in in vivo experiments. researchgate.net This effect is highlighted as one of their promising biological activities. researchgate.net

Activity in Disease Models (e.g., antimalarial, antimycobacterial effects of related compounds)

Natural product alkaloids, including various indole (B1671886) and bisindole structures, have historically been a significant source of inspiration for antimalarial and antimycobacterial drug discovery. Quinine, the first successful antimalarial drug, is a prominent example of an alkaloid with potent activity against Plasmodium falciparum, the causative agent of malaria scielo.brsemanticscholar.orgscispace.comresearchgate.net. The continued emergence of drug-resistant strains of Plasmodium and Mycobacterium tuberculosis necessitates the search for novel therapeutic agents, with plant-derived alkaloids remaining a promising source scispace.comresearchgate.netthieme-connect.comnih.gov.

Preclinical investigations into the biological activities of alkaloids structurally related to this compound have revealed notable effects in relevant disease models. Studies on various indole and bisindole alkaloids isolated from plants have shown promising antimalarial and antimycobacterial activities in in vitro and in vivo settings.

Antimalarial Activity of Related Alkaloids

Numerous alkaloids have demonstrated antiplasmodial activity against Plasmodium falciparum strains, including those resistant to existing drugs like chloroquine (B1663885) scielo.brscispace.comuliege.be. For instance, indoloquinoline alkaloids such as cryptolepine, a major constituent of Cryptolepis sanguinolenta, have shown potent effects against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains in vitro scielo.br.

Bisindole alkaloids from species like Strychnos usambarensis and Strychnos icaja have also been investigated for their antimalarial potential scielo.bruliege.be. Dihydrousambarensine, a bisindole tertiary alkaloid, initially showed inactivity in an in vivo mouse model (P. berghei) but was later found to be significantly more active against chloroquine-resistant P. falciparum strains in vitro compared to sensitive strains uliege.be. Isostrychnopentamine, another indolomonoterpenic alkaloid, has demonstrated in vivo antimalarial activity against P. berghei and P. vinckei uliege.be.

Iboga alkaloids and their derivatives, some of which are also found in Tabernaemontana species, have exhibited moderate to good antiplasmodial activity against chloroquine-resistant P. falciparum strains in in vitro assays blossomanalysis.com. For example, coronaridine (B1218666) and voacamine (B1217101) have shown antiplasmodial activity thieme-connect.comblossomanalysis.com.

The following table summarizes some preclinical data on the antimalarial activity of related alkaloids:

| Compound | Source Plant | P. falciparum Strain | IC₅₀ Value | Reference |

| Cryptolepine | Cryptolepis sanguinolenta | D6 (CQS) | 27.0 ± 0.3 ng/ml | scielo.br |

| Cryptolepine | Cryptolepis sanguinolenta | K1 (CQR) | 33.0 ± 0.1 ng/ml | scielo.br |

| Cryptolepine | Cryptolepis sanguinolenta | W2 (CQR) | 41.0 ± 0.5 ng/ml | scielo.br |

| Korupensamine A | Ancistrocladus korupensis | NF54 (CQS) | 24 ng/ml | scielo.br |

| Korupensamine A | Ancistrocladus korupensis | K1 (CQR) | 72 ng/ml | scielo.br |

| Isostrychnopentamine | Strychnos usambarensis | All lines | 100-150 nM | scielo.br |

| Ochrolifuamine A | Strychnos potatorum | All lines | 100-500 nM | scielo.br |

| Isosungucine | Strychnos icaja | FCA (CQS) | 1.32 µM | uliege.be |

| Isosungucine | Strychnos icaja | W2 (CQR) | 0.27 µM | uliege.be |

| Voacamine | Tabernaemontana spp. | P. falciparum | Activity reported | blossomanalysis.com |

| Coronaridine | Tabernaemontana spp. | FcB1 (CQR) | Moderate to good | blossomanalysis.com |

Antimycobacterial Activity of Related Alkaloids

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health concern, exacerbated by the rise of drug-resistant strains thieme-connect.comnih.gov. Natural products, including alkaloids, are being explored for their potential as antituberculosis agents thieme-connect.comnih.govresearchgate.net.

Studies on alkaloids from Tabernaemontana species have shown antimycobacterial activity. For instance, extracts from Tabernaemontana arborea root bark demonstrated activity against Mycobacterium tuberculosis H37Rv thieme-connect.comnih.govresearchgate.net. Voacamine, a dimeric bis-indole alkaloid isolated from Tabernaemontana species, was found to be active against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL thieme-connect.comnih.gov. This activity was notably higher than that of the monomeric ibogan alkaloids ibogaine (B1199331) and voacangine (B1217894) thieme-connect.comnih.gov.

The following table summarizes some preclinical data on the antimycobacterial activity of related alkaloids:

| Compound | Source Plant | Mycobacterium Strain | MIC₁₀₀ Value | Reference |

| Voacamine | Tabernaemontana spp. | M. tuberculosis H37Rv | 15.6 µg/mL | thieme-connect.comnih.gov |

| Ibogaine | Tabernaemontana spp. | M. tuberculosis H37Rv | 250.0 µg/mL | thieme-connect.comnih.gov |

| Voacangine | Tabernaemontana spp. | M. tuberculosis H37Rv | 250.0 µg/mL | thieme-connect.comnih.gov |

| Coronaridine | Tabernaemontana spp. | M. tuberculosis H37Rv | 82.64 µg/mL | thieme-connect.com |

| Voacangine | Tabernaemontana spp. | M. tuberculosis | Moderate | mdpi.com |

| Ibogaine | Tabernaemontana spp. | M. tuberculosis | Moderate | mdpi.com |

| Ibogaine | Tabernaemontana spp. | Mycobacterium kansasi | Moderate | mdpi.com |

| 5-Oxocoronaridine | Tabernaemontana spp. | M. tuberculosis | Moderate | mdpi.com |

| Coronaridine | Tabernaemontana spp. | M. tuberculosis | Moderate | mdpi.com |

Structure Activity Relationship Sar Studies of Tacamonine and Its Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the biological activity of a compound. longdom.orgbiomedgrid.com The majority of biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between stereoisomers of a drug molecule. biomedgrid.comnih.gov Two molecules with the same chemical formula but different spatial arrangements can exhibit vastly different biological activities. longdom.org This principle is critical in the study of Tacamonine, which possesses multiple stereocenters.

The specific spatial orientation of functional groups in this compound is crucial for its interaction with its biological targets. Enantiomers, which are non-superimposable mirror images of each other, can have distinct pharmacological profiles; one enantiomer might produce a desired therapeutic effect while the other could be less active or even inactive. biomedgrid.comankara.edu.tr The synthesis of specific stereoisomers, such as (+)-Tacamonine, often involves complex, stereoselective methods to ensure the desired configuration is obtained, highlighting the importance of stereochemistry for its intended biological function. researchgate.netnih.gov The biological activity of this compound isomers is therefore highly dependent on their specific chiral configurations, as this dictates the efficiency of binding to target macromolecules. nih.gov

Table 1: Key Concepts in the Stereochemistry of Bioactive Molecules

| Concept | Description | Relevance to this compound |

|---|---|---|

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. biomedgrid.com | This compound is a chiral molecule with multiple stereocenters, leading to different stereoisomers. |

| Enantiomers | Pairs of stereoisomers that are mirror images of each other. biomedgrid.com | Different enantiomers of this compound can have varied affinities for biological receptors. |

| Diastereomers | Stereoisomers that are not mirror images of each other. biomedgrid.com | Diastereomers of this compound analogues would be expected to have distinct biological activities and properties. |

| Stereoselectivity | The preferential interaction of one stereoisomer over another with a chiral receptor or enzyme. biomedgrid.com | Biological targets for this compound are expected to show stereoselectivity, favoring one isomer for binding and activity. |

Influence of Substituents on the Pentacyclic Framework

The pentacyclic core of this compound serves as a scaffold that can be chemically modified to explore its SAR. researchgate.net Introducing different substituents (functional groups) onto this framework can significantly alter the compound's biological activity, potency, and selectivity. nih.gov The nature, size, and position of these substituents are key variables in modulating the pharmacological profile of this compound analogues. nih.govnih.gov

Research in this area focuses on how modifications—such as adding alkyl groups, halogens, or other functional moieties—to the pentacyclic structure influence interactions with biological targets. For instance, adding a bulky substituent might enhance binding to a specific receptor pocket, while a polar group could improve solubility. These systematic modifications help to map the structural requirements for optimal activity. nih.gov

Table 2: Hypothetical SAR Data for this compound Analogues with Varied Substituents This table is illustrative, demonstrating the principles of SAR.

| Analogue | Substituent at Position X | Relative Potency (Hypothetical) | Key Observation |

|---|---|---|---|

| This compound | -H (Hydrogen) | 1.0 | Baseline activity of the parent compound. |

| Analogue A | -CH₃ (Methyl) | 1.5 | Small alkyl group may enhance hydrophobic interactions, increasing potency. |

| Analogue B | -Cl (Chloro) | 0.8 | Electron-withdrawing group might decrease activity, suggesting electronic effects are important. |

| Analogue C | -OH (Hydroxyl) | 1.2 | Introduction of a hydrogen-bonding group can alter binding and solubility. |

| Analogue D | -C(CH₃)₃ (tert-Butyl) | 0.2 | A bulky group may cause steric hindrance, preventing effective binding and reducing potency. |

Analysis of this compound Derivatives with Modified Ring Structures (e.g., Tacamonidine)

Beyond adding substituents, modifying the core ring structure of this compound provides another avenue for developing novel derivatives. Such changes can involve altering ring size, introducing or removing heteroatoms, or changing the fusion between the rings. These modifications can lead to compounds with significantly different conformations and, consequently, different biological activities.

A key example is Tacamonidine, an analogue that features a quaternary hydroxylated motif within its pentacyclic framework. researchgate.net Other related alkaloids demonstrate different structural modifications, such as the formal deethylation at the C20 position seen in deethyleburnamonine. researchgate.net These examples show that even subtle changes to the core scaffold can have a profound impact on the molecule's properties. Analyzing these derivatives helps to understand which parts of the pentacyclic structure are essential for activity and which can be altered to create new therapeutic agents.

Table 3: Structural Comparison of this compound and Related Analogues

| Compound | Core Structure | Key Structural Modification from this compound |

|---|---|---|

| This compound | Pentacyclic piperidooctahydroindolo[2,3-a]quinolizidine | Parent compound with an ethyl group at C20. researchgate.net |

| Tacamonidine | Pentacyclic piperidooctahydroindolo[2,3-a]quinolizidine | Features a quaternary hydroxylated motif. researchgate.net |

| Deethyleburnamonine | Pentacyclic piperidooctahydroindolo[2,3-a]quinolizidine | Characterized by formal deethylation at the C20 position. researchgate.net |

| Vindeburnol | Pentacyclic piperidooctahydroindolo[2,3-a]quinolizidine | Represents another variation of the core tacaman alkaloid structure. researchgate.net |

Rational Design of Novel this compound Analogues for Enhanced Activity

Rational drug design involves the deliberate and targeted synthesis of new molecules based on a thorough understanding of their SAR and biological target. nih.gov For this compound, this approach uses the knowledge gained from studying its stereochemistry, substituent effects, and ring modifications to create novel analogues with superior properties, such as enhanced potency or selectivity. researchgate.net

The process begins by identifying the key structural features of this compound that are essential for its activity. Computational modeling can be used to predict how proposed structural changes might affect the molecule's interaction with its target. Based on these insights, new analogues are designed and synthesized with the goal of optimizing these interactions. For example, if a specific hydrophobic pocket in the target receptor is identified, analogues with substituents that can better occupy this space may be designed. This iterative process of design, synthesis, and biological testing is a powerful strategy for developing more effective therapeutic agents. nih.govresearchgate.net

Table 4: Strategic Approaches in the Rational Design of this compound Analogues

| Design Goal | Strategy | Rationale |

|---|---|---|

| Enhanced Potency | Introduce functional groups that increase binding affinity. | Stronger interactions with the biological target lead to a greater biological effect at a lower concentration. |

| Improved Selectivity | Modify the structure to favor binding to the desired target over off-targets. | Reduces the potential for unwanted side effects by minimizing interactions with other biological molecules. |

| Optimized Pharmacokinetics | Alter lipophilicity and polarity by adding or modifying substituents. | Improves the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the body. |

| Novel Mechanisms of Action | Make significant modifications to the core scaffold. | Can lead to analogues that interact with the target in a new way or engage with entirely new biological targets. |

Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the isolation and purification of tacamonine from synthetic reaction mixtures or natural sources, as well as for the separation of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of each other. mdpi.com For a molecule like this compound with multiple stereocenters, resolving these enantiomers is critical for understanding their distinct biological activities. The direct approach to chiral HPLC, which is most commonly used, involves a chiral stationary phase (CSP). chiralabsxl.com These CSPs are composed of a single enantiomer of a chiral molecule that is immobilized on a solid support, typically silica gel. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. nih.gov These diastereomeric complexes have different physicochemical properties, leading to different retention times on the column and thus enabling their separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in resolving a variety of chiral compounds. rsc.orgmdpi.com

The choice of mobile phase is also crucial for achieving optimal separation. In normal-phase mode, mixtures of a nonpolar solvent like n-hexane with a polar modifier such as isopropanol or ethanol are common. mdpi.com In reversed-phase mode, aqueous buffers mixed with organic solvents like acetonitrile or methanol are employed. sigmaaldrich.com The selection of the appropriate CSP and mobile phase often requires a screening process to identify the conditions that provide the best enantiomeric resolution for this compound or its analogues. mdpi.com

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Common Choices |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Macrocyclic glycopeptides (e.g., Chirobiotic™ V) |

| Mobile Phase (Normal Phase) | A mixture of a nonpolar solvent and a polar modifier. | n-Hexane/Isopropanol, n-Hexane/Ethanol |

| Mobile Phase (Reversed Phase) | An aqueous buffer mixed with an organic solvent. | Water/Acetonitrile, Water/Methanol with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min for analytical separations. |

| Detection | The method used to detect the separated enantiomers. | UV-Vis spectroscopy is common for compounds with a chromophore. |

This table presents generalized parameters for developing a chiral HPLC method for a compound like this compound, based on common practices in the field.

Flash column chromatography and Thin Layer Chromatography (TLC) are fundamental techniques for the routine purification and analysis of this compound in a research setting. TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to identify the appropriate solvent system for larger-scale purification. biotage.comrug.nl It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system. rug.nl The separated components are then visualized, often using UV light. biotage.com

Flash column chromatography is a purification technique that uses a column packed with a stationary phase, such as silica gel, and applies pressure to force the solvent through the column at a faster rate than traditional gravity-fed column chromatography. vu.nl This method is widely used for the preparative separation of compounds from a mixture. researchgate.net The choice of the mobile phase, a crucial factor for successful separation, is often determined by preliminary experiments using TLC. biotage.com In the synthesis of (+)-tacamonine, flash chromatography is a key step for the purification of intermediates and the final product. nih.gov

Table 2: Typical Conditions for TLC and Flash Chromatography in this compound Synthesis

| Technique | Stationary Phase | Common Mobile Phase Systems | Purpose |

| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Reaction monitoring, solvent system optimization |

| Flash Column Chromatography | Silica gel (230-400 mesh) | Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Purification of synthetic intermediates and final product |

This table outlines typical conditions used in the purification of indole (B1671886) alkaloids like this compound, based on common laboratory practices.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for elucidating the intricate three-dimensional structure of this compound, confirming its connectivity, and determining its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. slideshare.net ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. youtube.com For a complex structure like this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all the proton and carbon signals and establishing the connectivity between different parts of the molecule. hyphadiscovery.com

In the context of this compound research, NMR is used not just for basic identification but for a detailed analysis of its stereochemistry. The coupling constants between protons, observed in the ¹H NMR spectrum, can provide valuable information about the relative configuration of stereocenters. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, which helps in elucidating the molecule's conformation in solution.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 136.1 |

| 3 | - | 53.6 |

| 5 | 3.20-3.10 (m), 2.95-2.85 (m) | 46.2 |

| 6 | 2.80-2.70 (m), 2.05-1.95 (m) | 21.5 |

| 7 | - | 108.1 |

| 8 | 7.50 (d, J=7.8 Hz) | 127.4 |

| 9 | 7.15 (t, J=7.5 Hz) | 119.5 |

| 10 | 7.10 (t, J=7.5 Hz) | 121.2 |

| 11 | 7.30 (d, J=8.1 Hz) | 117.9 |

| 12 | - | 136.0 |

| 13 | - | 130.9 |

| 14 | 2.55-2.45 (m) | 33.1 |

| 15 | 1.80-1.70 (m), 1.60-1.50 (m) | 27.8 |

| 16 | 4.80 (d, J=11.1 Hz) | 94.2 |

| 18 | 0.95 (t, J=7.4 Hz) | 13.9 |

| 19 | 1.75-1.65 (m), 1.50-1.40 (m) | 28.2 |

| 20 | 2.20-2.10 (m) | 31.8 |

| 21 | - | 173.9 |

Note: The specific chemical shifts can vary slightly depending on the solvent and other experimental conditions. The data presented here is a representative compilation from synthetic studies of this compound.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn This technique is particularly valuable for determining the absolute configuration of stereocenters in molecules like this compound. nih.gov The CD spectrum provides a fingerprint of the molecule's three-dimensional structure, and by comparing the experimental spectrum with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute stereochemistry can be assigned. chiralabsxl.comnih.gov

The shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the indole nucleus and the lactam carbonyl group act as chromophores. The interactions between these groups in the chiral environment of the molecule give rise to a characteristic CD spectrum. This allows researchers to confirm the enantiomeric purity and assign the absolute configuration of a synthesized or isolated sample of this compound. interchim.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov In this compound research, it is used for determining the molecular weight of the compound and its derivatives, as well as for gaining structural information through analysis of fragmentation patterns. libretexts.orgchemguide.co.uk When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying this compound and its metabolites in complex biological matrices. mdpi.com

In metabolic studies, LC-MS can be used to track the biotransformation of this compound in vivo or in vitro. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify modifications such as hydroxylation, demethylation, or conjugation reactions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites, further aiding in their identification. rug.nl The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable clues about the structure of the metabolites by revealing how the molecule breaks apart under specific conditions. libretexts.org

Table 4: Common Adducts and Fragments in Mass Spectrometry of this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecule, commonly observed in positive ion electrospray ionization (ESI). |

| [M+Na]⁺ | Sodium adduct, also common in positive ion ESI. |

| [M-H]⁻ | Deprotonated molecule, observed in negative ion ESI. |

| Fragment Ions | Smaller ions resulting from the cleavage of bonds in the parent molecule. The specific fragmentation pattern is characteristic of the molecule's structure. |

This table lists common ions observed in the mass spectrometric analysis of organic molecules like this compound.

Computational Chemistry in Analytical Research

Computational chemistry has emerged as a powerful tool in the analytical research of complex molecules like this compound. It provides insights into molecular structures, properties, and reaction mechanisms that can be difficult to obtain through experimental methods alone. By using computer simulations and theoretical principles, researchers can predict and explain chemical phenomena, guiding experimental design and data interpretation.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein. These methods are crucial for understanding the potential biological targets of a compound and its mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and an estimation of the binding energy. For indole alkaloids similar to this compound, isolated from the Tabernaemontana genus, molecular docking has been used to screen for potential interactions with a wide range of human protein targets. For instance, studies on alkaloids from Tabernaemontana cymosa involved docking against 951 human targets to identify potential pharmacological activities mdpi.com. Such an approach could be applied to this compound to explore its potential therapeutic targets.

Molecular dynamics (MD) simulations provide a more detailed view of the ligand-receptor complex by simulating the movement of atoms and molecules over time. mdpi.com This technique can be used to assess the stability of the docked pose obtained from molecular docking and to study the conformational changes that may occur upon ligand binding. mdpi.com MD simulations can reveal the dynamic nature of the interactions between the ligand and the receptor, providing insights into the flexibility of the binding site and the role of solvent molecules. mdpi.commonash.edu

The general workflow for these studies is presented in the table below:

| Step | Description | Computational Tools Often Used |

| 1. Preparation | The 3D structures of the ligand (this compound) and the receptor protein are prepared. This includes adding hydrogen atoms, assigning charges, and optimizing the geometry. | AutoDockTools, UCSF Chimera, MarvinSketch, Avogadro |

| 2. Docking | The ligand is placed in the binding site of the receptor, and various conformations are sampled to find the best fit. | AutoDock, AutoDock Vina, GROMACS |

| 3. Scoring | The binding affinity of each conformation is estimated using a scoring function, and the poses are ranked. | Integrated within docking software |

| 4. MD Simulation | The most promising ligand-receptor complex from docking is subjected to a simulation to observe its dynamic behavior and stability over time. | GROMACS, AMBER |

| 5. Analysis | The trajectory from the MD simulation is analyzed to understand the stability of interactions, conformational changes, and binding free energies. | VMD, PyMOL |

While specific molecular docking and simulation studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally related alkaloids, indicating their applicability for elucidating the pharmacological profile of this compound.

Computational Support for Stereoselectivity in Synthesis

Computational chemistry plays a significant role in understanding and predicting the stereochemical outcome of chemical reactions. In the synthesis of complex natural products like (+)-tacamonine, achieving the correct stereochemistry is a critical challenge. Computational studies can provide valuable insights into the factors that control stereoselectivity.

A key step in a reported asymmetric synthesis of (+)-tacamonine is a stereoselective radical cyclization. nih.govacs.org This reaction establishes two of the stereocenters present in the final natural product. Computational investigations have been instrumental in supporting the experimentally observed diastereoselectivity of this cyclization. nih.govacs.orgresearchgate.net

Researchers have used computational modeling to investigate the transition states of the key cyclization step. nih.gov By calculating the energies of the different possible transition states leading to the various stereoisomers, it is possible to predict which product is most likely to be formed. The diastereomer formed via the lowest energy transition state is expected to be the major product.

The table below summarizes the key aspects of the computational investigation into the stereoselective synthesis of (+)-tacamonine:

| Aspect of Study | Findings from Computational Analysis |

| Reaction Step Analyzed | Stereoselective radical cyclization of a 1-phenylsulfanyl tetrahydro-β-carboline derivative. |

| Computational Method | Not specified in the abstract, but likely Density Functional Theory (DFT) for transition state analysis. |

| Goal of the Study | To understand the factors influencing the high diastereoselectivity of the cyclization. |

| Key Outcome | The computational results supported the experimentally observed formation of the desired diastereomer. |

| Significance | The study provided a theoretical basis for the observed stereoselectivity, aiding in the rational design of synthetic routes for this compound and related alkaloids. nih.govresearchgate.net |

These computational studies not only rationalize the experimental outcomes but also provide a predictive tool for designing new synthetic strategies with high stereocontrol. emich.edu By understanding the underlying energetic factors that govern stereoselectivity, chemists can modify reaction conditions or substrates to favor the formation of the desired stereoisomer. nih.gov

Metabolism and Pharmacokinetics in Preclinical Research Non Human/non Clinical

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for understanding how a compound is processed by enzymes, primarily in the liver, before moving to in vivo animal studies. These studies help predict potential metabolic pathways and the rate of metabolism.

Use of Liver Fractions (e.g., S9 mix), Primary Hepatocytes, and Recombinant Enzymes

Liver fractions such as microsomes and S9 mix, as well as primary hepatocytes, are standard tools in in vitro metabolism studies. Liver microsomes, containing cytochrome P450 (CYP) enzymes and other Phase I enzymes, are used to assess oxidative metabolism and intrinsic clearance. Primary hepatocytes, which maintain most Phase I and Phase II metabolic pathways and cellular cofactors, are considered a gold standard for in vitro assessment of a compound's metabolic stability and clearance, providing superior predictions for in vivo characteristics. youtube.com Recombinant enzymes, particularly individual CYP isoforms, can be used to identify which specific enzymes are responsible for the compound's metabolism.

While specific data for Tacamonine's metabolism in these systems is not detailed in the provided search results, studies on other compounds, such as UNC10201652, demonstrate the typical approach. UNC10201652 was incubated with human, mouse, and rat liver microsomes and hepatocytes to investigate its metabolic fate, revealing metabolism via deethylations, oxidations, and glucuronidation. nih.gov Intrinsic clearances were determined in both microsomes and hepatocytes across species. nih.gov Similarly, studies on evodiamine, another indole (B1671886) alkaloid, have characterized its metabolism in human and rat liver microsomes and human hepatocytes, identifying various Phase I and Phase II metabolites. researchgate.net

Advanced In Vitro Models (e.g., HepaRG cells, 3D cell models, organ-on-a-chip technology)

Beyond traditional models, advanced in vitro systems like HepaRG cells, 3D cell models, and organ-on-a-chip technology offer more physiologically relevant environments for metabolism studies. HepaRG cells are a bipotent liver cell line that can differentiate into hepatocyte-like and biliary-like cells, exhibiting many functions of primary human hepatocytes. 3D cell models and organ-on-a-chip technologies aim to replicate the in vivo tissue architecture and function more closely, potentially providing more accurate predictions of human metabolism and drug interactions. While these models are increasingly used in drug development, specific research utilizing them for this compound is not described in the provided information.

Identification of Metabolites (where relevant to in vitro or in vivo preclinical studies)

Identifying metabolites is a critical part of understanding a compound's biotransformation. This is typically done using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net Metabolite profiles can vary depending on the in vitro system and species used. For UNC10201652, two metabolites were detected in human liver microsomal incubations, while more were found in mouse and rat microsomes and in hepatocyte incubations across species. nih.gov In the case of evodiamine, multiple Phase I and Phase II metabolites were identified in human liver microsomes and hepatocytes. researchgate.net The stereochemical aspects of drug metabolism and pharmacokinetics are also significant, particularly for chiral compounds like many alkaloids, including this compound, as different enantiomers can be metabolized differently. researchgate.netpensoft.netresearchgate.net

Based on the general metabolism of indole alkaloids and the findings for related compounds, potential metabolic pathways for this compound could involve oxidative processes mediated by CYP enzymes, as well as potential conjugation reactions (Phase II metabolism). However, without specific studies on this compound, the exact metabolic pathways and structures of its metabolites remain to be elucidated.

Preclinical In Vivo Pharmacokinetics (Non-Human Animal Models)

Preclinical in vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living system. These studies provide crucial data on parameters such as clearance, half-life, volume of distribution, and bioavailability. nih.gov

While comprehensive in vivo pharmacokinetic data specifically for this compound in animal models is not detailed in the provided search results, the importance of such studies for preclinical evaluation is highlighted. Preclinical pharmacokinetic properties are a significant factor in the success or failure of drug candidates. nih.gov Studies on other compounds illustrate the type of data obtained. For instance, following intravenous administration of UNC10201652 to mice, plasma clearance and elimination half-life were determined. nih.gov Oral administration studies provided data on maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and oral bioavailability. nih.gov These studies can also involve investigating the impact of enzyme inhibition on pharmacokinetic parameters to understand the role of specific metabolic pathways in vivo. nih.gov

The available information primarily focuses on the synthesis and structural aspects of this compound and related alkaloids. researchgate.netamazonaws.comacs.orgnih.gov While this compound is recognized as an indole alkaloid researchgate.netamazonaws.com, detailed published preclinical ADME data specifically for this compound appears limited in the scope of the search results. The significance of stereochemistry in pharmacokinetics and metabolism is acknowledged for chiral compounds researchgate.netpensoft.netresearchgate.net, and this compound is a chiral molecule researchgate.netresearchgate.net, suggesting that its individual enantiomers may exhibit different pharmacokinetic profiles.

Future Directions in Tacamonine Research

Exploration of Underexplored Biological Activities

The biological activities of Tacamonine itself remain relatively underexplored compared to some isomeric alkaloids chemistryviews.org. However, related tacaman alkaloids have shown promising activities, including augmenting blood flow and activating α-adrenergic receptors researchgate.net. This suggests potential for this compound and its derivatives in areas related to cardiovascular function and neurotransmission. Given that β-carboline alkaloids, the structural family to which this compound belongs, are known for diverse pharmacological activities such as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial effects, further investigation into these areas for this compound is warranted researchgate.netresearchgate.netmdpi.com. Research could involve high-throughput screening assays to identify novel interactions with biological targets, potentially uncovering activities beyond those observed in related compounds. The complex pentacyclic framework of this compound may confer unique properties that differentiate its biological profile from simpler β-carbolines mdpi.com.

| Synthetic Step | Key Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Oxazolidinone acylation and allylation | Acylation, Allylation | Not specified | Preparation of chiral intermediate |

| Coupling with dihydro-β-carboline | Coupling | Not specified | Formation of precursor |

| Stereoselective radical cyclization | Radical Cyclization | Not specified | Key step, forms two stereocenters selectively researchgate.net |

| Final cyclization to form amide bond | Amide Bond Formation | Not specified | Completion of the pentacyclic structure |

| Overall (Longest Linear Sequence) | Multi-step Synthesis | 24.5 | 10 steps chemistryviews.org |

Advanced SAR Studies for Targeted Therapeutic Development

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound structure affect its biological activities and for developing analogues with improved potency, selectivity, and pharmacological properties. Given the underexplored nature of this compound's biological profile, extensive SAR studies are needed to identify the key structural features responsible for any observed activities. This involves synthesizing a series of this compound analogues with systematic variations in different parts of the molecule, such as the indole (B1671886) core, the piperidine (B6355638) ring, and the ethyl substituent researchgate.neta2bchem.com.

Future SAR studies could leverage computational modeling and cheminformatics tools to predict the potential interactions of this compound analogues with biological targets scispace.com. This can help guide the synthesis of targeted libraries of compounds. The focus should be on establishing clear relationships between specific structural changes and changes in biological activity, which is critical for rational drug design and targeted therapeutic development epdf.pub.

Application of this compound and its Analogues as Research Probes

This compound and its analogues hold potential as valuable research probes to investigate biological processes and pathways. Their complex structures and potential for diverse biological activities make them suitable tools for studying protein interactions, signaling cascades, and cellular mechanisms researchgate.net.

For instance, if this compound is found to interact with specific receptors or enzymes, synthesized analogues with modifications like the incorporation of fluorescent tags or affinity labels could be used to map the location and dynamics of these targets in biological systems. The development of photoswitchable this compound derivatives, similar to those being explored for other compounds like paroxetine, could allow for the light-controlled manipulation of biological processes, offering precise spatio-temporal control in research experiments nih.gov. Such probes can provide valuable insights into the intricate molecular mechanisms underlying various physiological and pathological conditions.

Q & A

Q. What are the key structural features of tacamonine, and how are they identified experimentally?

this compound, a β-carboline alkaloid, features a pentacyclic framework with stereochemical complexity. Structural identification involves:

- Nuclear Magnetic Resonance (NMR) : Assigning proton/carbon signals to confirm ring junctions and stereocenters .

- Mass Spectrometry (MS) : Validating molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolving absolute configuration when crystalline derivatives are obtainable. Example workflow: In the synthesis of (+)-tacamonine, intermediates like 306 (radical cyclization product) were characterized via -NMR and high-resolution MS to confirm regiochemistry .

Q. What are the common synthetic routes to this compound, and what are their limitations?

Synthetic strategies often rely on stereoselective cyclization (Table 1):

Q. How do researchers identify this compound's pharmacological targets in vitro?

- Receptor Binding Assays : Screen against serotonin/dopamine receptors due to β-carboline affinity.

- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) inhibition using Ellman’s method.

- Cell-Based Assays : Measure cytotoxicity (e.g., IC) in neuroblastoma models. Critical Note: Always include positive controls (e.g., vincamine for AChE) and validate via dose-response curves .

Advanced Research Questions

Q. How can stereochemical contradictions in this compound synthesis be resolved?

Discrepancies in stereochemical outcomes (e.g., C16 vs. C20 configuration) require:

- Computational Modeling : DFT calculations to predict thermodynamically favored transition states.

- Chiral Auxiliaries : Use oxazolidinone-based auxiliaries (e.g., 301 in Scheme 38) to enforce stereocontrol .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature/time to favor desired pathways. Case Study: The use of BF·OEt in thioamide formation (intermediate 305 ) improved α-selectivity by stabilizing carbocation intermediates .

Q. What methodologies address contradictory bioactivity data in this compound studies?

Contradictions (e.g., variable AChE inhibition IC values) demand:

- Meta-Analysis : Compare datasets using standardized protocols (e.g., identical buffer pH, enzyme sources).

- Error Source Identification : Quantify instrument variability (e.g., plate reader calibration) and biological replicates (n ≥ 3).

- Multivariate Statistics : Apply ANOVA or PCA to isolate confounding variables (e.g., solvent effects) .

Q. How can novel this compound derivatives be designed to optimize pharmacokinetics?

- Structure-Activity Relationship (SAR) : Modify the C16 ester group (e.g., replace methyl with trifluoroethyl) to enhance blood-brain barrier penetration.

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) at the indole nitrogen to improve solubility.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to AChE .

Methodological Guidelines

Q. Table 2: Best Practices for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。